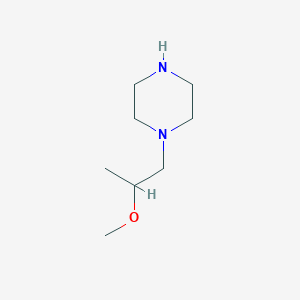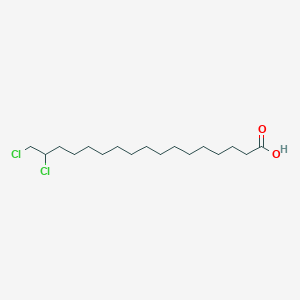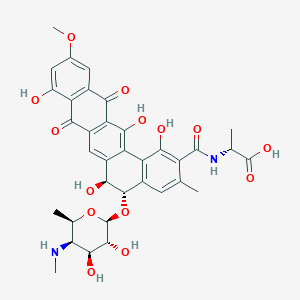
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is a chemical compound that has been widely used in scientific research for its diverse applications. It is a derivative of benzamide and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is not fully understood. However, it is believed to work by inducing DNA damage and inhibiting DNA replication, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has been shown to have cytotoxic effects on cancer cells in vitro. It has also been shown to cause DNA damage and inhibit DNA replication in cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is its ability to induce DNA damage and inhibit DNA replication in cancer cells. This makes it a promising candidate for cancer research. However, its cytotoxic effects on normal cells can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl-. One area of research could be the development of more effective and selective antitumor agents based on this compound. Another area of research could be the development of new methods for the synthesis of this compound. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential use in combination with other cancer treatments.
Synthesemethoden
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- can be synthesized using different methods. One of the most common methods is the reaction of N,N-dimethylbenzamide with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has been used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers and as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as an antitumor agent in cancer research.
Eigenschaften
CAS-Nummer |
122567-50-4 |
|---|---|
Produktname |
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- |
Molekularformel |
C13H18Cl2N2O |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-3-5-12(6-4-11)17(9-7-14)10-8-15/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
CMWKUHNLNXOMSD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Andere CAS-Nummern |
122567-50-4 |
Synonyme |
4-[bis(2-chloroethyl)amino]-N,N-dimethyl-benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)

